molecular formula C22H16BrFN2O3S B2443815 (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892293-56-0

(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2443815
CAS RN: 892293-56-0
M. Wt: 487.34
InChI Key: OKANCBKGIABYTJ-BKUYFWCQSA-N
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Description

(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H16BrFN2O3S and its molecular weight is 487.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Benzothiazinone derivatives are synthesized through various chemical reactions, highlighting their versatile reactivity and potential for creating novel compounds. For instance, the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyrans from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide showcases the compound's utility in creating structurally diverse molecules through three-component interactions, leading to new pyran derivatives (Lega et al., 2016). Similarly, the development of a microwave-assisted, sequential, one-pot protocol for synthesizing benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy demonstrates the compound's potential for streamlined synthesis processes (Rolfe & Hanson, 2009).

Photophysical Properties and Material Science

Benzothiazinone derivatives exhibit unique photophysical properties that are leveraged in material science. For example, the investigation of Zn(II)-chelated complexes based on benzothiazole derivatives for white-light emission and as electron-transporting layers in organic light-emitting diodes (OLEDs) suggests potential applications in advanced electronic and photonic devices (Roh et al., 2009).

Catalysis

In catalysis, benzothiazinone derivatives are explored for their effectiveness in promoting chemical reactions. The synthesis and alkene hydrosilation activities of neutral tripodal amidozirconium alkyls, for example, point towards the application of benzothiazinone derivatives in facilitating important transformations in organic synthesis (Jia et al., 2002).

properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-bromo-2-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN2O3S/c23-16-10-11-19(18(24)12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANCBKGIABYTJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)Br)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=C(C=C4)Br)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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